Cbz-D-Valinol

Chiral synthesis Enantioselectivity Peptidomimetics

Cbz-D-Valinol (CAS 260978-43-6), also known as (R)-Benzyl (1-hydroxy-3-methylbutan-2-yl)carbamate, is a protected chiral amino alcohol with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol. It features a carboxybenzyl (Cbz) protecting group on the amine of D-valinol.

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
CAS No. 260978-43-6
Cat. No. B3255879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-D-Valinol
CAS260978-43-6
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESCC(C)C(CO)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C13H19NO3/c1-10(2)12(8-15)14-13(16)17-9-11-6-4-3-5-7-11/h3-7,10,12,15H,8-9H2,1-2H3,(H,14,16)/t12-/m0/s1
InChIKeyBGHASJBQTDDGLA-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cbz-D-Valinol (CAS 260978-43-6): Sourcing the Pure D-Enantiomer Chiral Amino Alcohol


Cbz-D-Valinol (CAS 260978-43-6), also known as (R)-Benzyl (1-hydroxy-3-methylbutan-2-yl)carbamate, is a protected chiral amino alcohol with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol [1]. It features a carboxybenzyl (Cbz) protecting group on the amine of D-valinol. This compound is a key chiral building block and intermediate, primarily utilized in asymmetric synthesis, pharmaceutical research, and the development of peptidomimetics, where its defined (R)-stereochemistry is essential .

Why Generic Substitution Fails: The Criticality of Cbz-D-Valinol's (CAS 260978-43-6) Chiral Identity


Generic substitution is not possible for Cbz-D-Valinol because its utility is predicated on a specific combination of three key structural features: the defined (R)-stereocenter of the valinol backbone, the free primary alcohol group for further functionalization, and the Cbz protecting group for orthogonal amine protection . Related compounds, such as its enantiomer Cbz-L-Valinol (CAS 6216-65-5), the racemic mixture Cbz-DL-Valinol (CAS 1356582-71-2), or analogs with different protecting groups like Boc-D-Valinol (CAS 106391-87-1), are chemically distinct entities that will lead to different diastereomeric products or present incompatible reactivity profiles in a synthetic sequence .

Evidence-Based Selection Guide for Cbz-D-Valinol (CAS 260978-43-6): Limited Comparative Data


Chiral Purity and Enantiomeric Identity: Cbz-D-Valinol vs. Cbz-L-Valinol

The primary differentiator for Cbz-D-Valinol is its absolute (R)-configuration, which is distinct from its (S)-enantiomer, Cbz-L-Valinol [1]. While suppliers such as Bidepharm and Leyan report standard purity of ≥98% for both enantiomers, the critical specification for procurement is the enantiomeric identity, typically confirmed by specific optical rotation and chiral HPLC, to ensure the correct stereochemical outcome in asymmetric synthesis .

Chiral synthesis Enantioselectivity Peptidomimetics

Protecting Group Strategy: Orthogonality of Cbz-D-Valinol vs. Boc-D-Valinol

Cbz-D-Valinol features a Cbz (carbobenzyloxy) protecting group, which is orthogonal to the acid-labile Boc (tert-butoxycarbonyl) group found in compounds like Boc-D-Valinol (CAS 106391-87-1) . This orthogonality is a key selection criterion in multi-step syntheses. The Cbz group is stable to the acidic conditions used to remove a Boc group and can be selectively removed under mild hydrogenolysis conditions (e.g., H2, Pd/C), which leave other common protecting groups unaffected .

Peptide synthesis Protecting group orthogonality Cascade reactions

Vendor Purity Specifications for Quality-Critical Applications

For procurement, purity is a key quantifiable metric. Vendor specifications for Cbz-D-Valinol (CAS 260978-43-6) are consistently reported at 98% as determined by HPLC, with some vendors also noting a minimum purity of 97% [1]. This high purity level is standard for chiral building blocks used in pharmaceutical R&D, minimizing the risk of impurities interfering with sensitive reactions or final product quality. The absence of reported diastereomeric impurities is a critical quality marker [1].

Pharmaceutical R&D QC reference Building block purity

Defined Application Scenarios for Cbz-D-Valinol (CAS 260978-43-6) in Research


Synthesis of Single-Enantiomer Peptidomimetics and APIs

In the multi-step synthesis of a complex peptidomimetic drug candidate, a researcher requires a chiral amino alcohol with a specific (R)-stereocenter to introduce the correct configuration at a key chiral center. Cbz-D-Valinol (CAS 260978-43-6) is selected to ensure the final product is the desired single enantiomer, as its use directly transfers the pre-defined (R)-stereochemistry to the target molecule .

Orthogonal Protecting Group Strategy in Solid-Phase Peptide Synthesis

A peptide chemist is designing a branched or modified peptide that requires an orthogonal amine protecting group. While the peptide chain is assembled using base-labile Fmoc chemistry, Cbz-D-Valinol is incorporated as a building block. Its Cbz group remains stable under the basic conditions of Fmoc deprotection and can be selectively removed later via hydrogenolysis without affecting the rest of the peptide, a capability not shared with Boc-protected analogs .

Preparation of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

A synthetic chemist is developing a new chiral oxazoline-based ligand for an asymmetric catalytic reaction. Cbz-D-Valinol serves as the starting material to construct the ligand's chiral environment. The choice of the Cbz-protected D-valinol is driven by the desired stereoelectronic properties of the final ligand, which are essential for achieving high enantioselectivity in the catalytic cycle .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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